
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as 2-Methyl-2-propanyl (1-amino-3-phenyl-2-propanyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a phenylpropan-2-yl group . The average mass of the molecule is 250.337 Da and the monoisotopic mass is 250.168121 Da .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Optimization
Tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate and its derivatives play a crucial role in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) demonstrated its importance as an intermediate in synthesizing omisertinib (AZD9291), a drug used in cancer treatment. They established a rapid synthetic method for this compound, optimizing the process to achieve a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation
Sieburth, Somers, and O'hare (1996) explored the metalation and alkylation properties of tert-butyl carbamate derivatives. Their study found that these compounds could undergo metalation between nitrogen and silicon, followed by an efficient reaction with various electrophiles. This process is significant in preparing α-functionalized α-amino silanes, which have numerous applications in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Asymmetric Mannich Reaction
Yang, Pan, and List (2009) utilized tert-butyl phenyl(phenylsulfonyl)methylcarbamate in an asymmetric Mannich reaction. This process is essential for synthesizing chiral amino carbonyl compounds, which have broad applications in developing pharmaceuticals and fine chemicals (Yang, Pan, & List, 2009).
Enantioselective Synthesis
In the field of enantioselective synthesis, Arvanitis et al. (1998) employed tert-butyl bromoacetate for the synthesis of 3-aminopropanoic acid derivatives. These derivatives are β-analogues of aromatic amino acids and are critical in synthesizing enantioselectively a variety of biologically active compounds (Arvanitis et al., 1998).
Crystal Structures and Hydrogen Bonds
Baillargeon et al. (2017) studied tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate to understand their crystal structures and hydrogen bond interactions. This research provides insights into molecular assembly and interactions, crucial for designing and understanding material properties (Baillargeon et al., 2017).
Safety and Hazards
The compound is classified as potentially hazardous. It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body, including cholinesterase enzymes .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Carbamates are known to affect the cholinergic pathway by inhibiting cholinesterase enzymes, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well-absorbed in the body and are metabolized by the liver .
Result of Action
The inhibition of cholinesterase enzymes by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12H,15H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCBMYWHDLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334494-07-3 |
Source


|
| Record name | tert-butyl (1-amino-1-phenylpropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

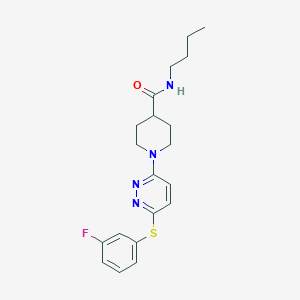
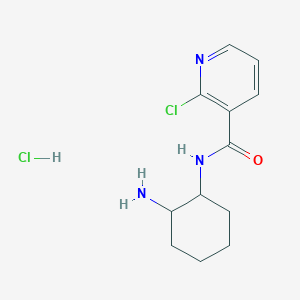
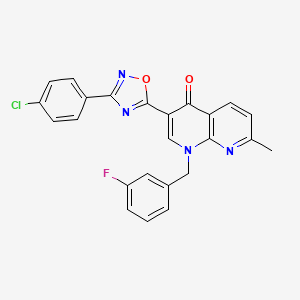
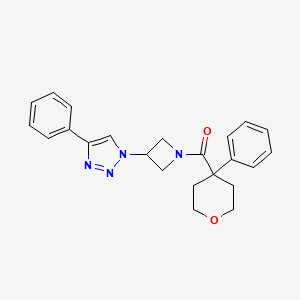
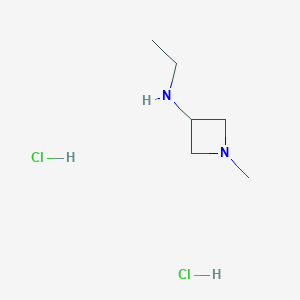

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-3-(2,5-dimethylthiophen-3-yl)propan-1-one;hydrochloride](/img/structure/B2365996.png)